2-Chloro-7,12-dimethyltetraphene

Description

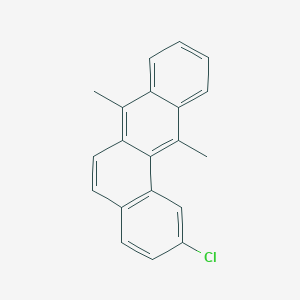

2-Chloro-7,12-dimethyltetraphene is a chlorinated polycyclic aromatic hydrocarbon (PAH) featuring a tetraphene backbone substituted with a chlorine atom at the 2-position and methyl groups at the 7- and 12-positions. Chlorinated PAHs like this compound are typically valued for their stability and electronic properties, though their environmental persistence and toxicity are areas of concern . Limited direct studies on this compound necessitate comparisons with structurally related compounds to infer its behavior.

Properties

CAS No. |

60786-55-2 |

|---|---|

Molecular Formula |

C20H15Cl |

Molecular Weight |

290.8 g/mol |

IUPAC Name |

2-chloro-7,12-dimethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H15Cl/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)10-8-14-7-9-15(21)11-19(14)20/h3-11H,1-2H3 |

InChI Key |

TYLQKZWQOUAYMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,12-dimethyltetraphene typically involves the chlorination of 7,12-dimethyltetraphene. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is monitored using techniques such as gas chromatography to track the progress and completion of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,12-dimethyltetraphene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 7,12-dimethyltetraphene.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.

Reduction: 7,12-dimethyltetraphene.

Substitution: Various substituted tetraphenes depending on the nucleophile used.

Scientific Research Applications

2-Chloro-7,12-dimethyltetraphene is widely used in scientific research due to its carcinogenic properties. It serves as a model compound for studying the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems. In chemistry, it is used to investigate the reactivity and transformation of polycyclic aromatic compounds. In biology and medicine, it is employed in studies related to cancer research and the development of anti-cancer drugs .

Mechanism of Action

The carcinogenic effects of 2-Chloro-7,12-dimethyltetraphene are primarily due to its ability to form DNA adducts. Upon metabolic activation, the compound generates reactive intermediates that bind to DNA, leading to mutations and the initiation of cancer. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Chloro-7,12-dimethyltetraphene with key structural analogs, focusing on physicochemical properties, reactivity, and environmental impact.

Structural and Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Key Substitutions | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | Not available* | C₂₀H₁₅Cl | Cl (C2), CH₃ (C7, C12) | Estimated >300 | Low (hydrophobic) |

| 1-Chloronaphthalene | 90-13-1 | C₁₀H₇Cl | Cl (C1) | 259–265 | 0.02 g/L |

| 2-Chloronaphthalene | 91-58-7 | C₁₀H₇Cl | Cl (C2) | 265–268 | 0.01 g/L |

| Chloromethoxymethane | 107-30-2 | C₂H₅ClO | Cl, methoxy groups | 59–61 | Moderate |

*Direct data for this compound is scarce; values are inferred from methyl- and chloro-substituted PAHs .

Key Observations:

- Thermal Stability : The tetraphene backbone and methyl groups may elevate its thermal stability, as seen in methyl-substituted PAHs like 7,12-dimethylbenz[a]anthracene .

Environmental and Regulatory Considerations

- Persistence : Chlorinated PAHs like this compound are expected to exhibit environmental persistence akin to chloronaphthalenes (e.g., half-life >100 days in soil) .

- Toxicity : While specific toxicity data is lacking, chlorinated naphthalenes are linked to hepatotoxicity and endocrine disruption, suggesting similar risks for this compound .

- Safer Alternatives : Regulatory trends emphasize replacing persistent chlorinated aromatics with halogen-free alternatives, such as sulfonated or hydroxylated PAHs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.